molecular formula C18H24N2O3 B1254547 N-[4-(2-Methyl-4-hydroxy-2-butenoylamino)butyl]cinnamamide

N-[4-(2-Methyl-4-hydroxy-2-butenoylamino)butyl]cinnamamide

Cat. No. B1254547
M. Wt: 316.4 g/mol
InChI Key: VRQBQHFFHBFLQO-LVICEBGESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dasyclamide is a natural product found in Aglaia elaeagnoidea, Aglaia meridionalis, and other organisms with data available.

Scientific Research Applications

Antioxidant Activities

Cinnamamides, including compounds similar to N-[4-(2-Methyl-4-hydroxy-2-butenoylamino)butyl]cinnamamide, have been studied for their antioxidant properties. A study by Kang et al. (2008) found that certain cinnamamides exhibit significant lipid peroxidation inhibitory activities, suggesting their potential as antioxidants.

Photo-Responsive Properties

Cinnamamide derivatives have also been explored for their photo-responsive characteristics. Jin, Sun, & Wu (2011) synthesized a cinnamamide derivative that showed reversible photo-responsiveness, indicating potential applications in novel photo-responsive polymers.

Anticonvulsant Activity

The structural features of cinnamamides are linked to anticonvulsant activities. Żesławska et al. (2018) conducted crystallographic studies on cinnamamide derivatives, proposing a pharmacophore model that correlates with their anticonvulsant properties.

Antidepressant-like Action

Research by Deng et al. (2011) on N-(2-hydroxyethyl) cinnamamide derivatives in mice indicated significant antidepressant-like actions, suggesting therapeutic potential in mental health.

Serotonin Antagonism

Cinnamamides have been conceived as structural analogs of serotonin, acting as antagonists. Dombro & Woolley (1964) found that cinnamamides with specific structural modifications showed increased antiserotonin potency.

Therapeutic Potential in Nervous System Disorders

Cinnamamide derivatives exhibit diverse activities in the nervous system, including anticonvulsant, antidepressant, neuroprotective, and analgesic properties. Gunia-Krzyżak et al. (2015) reviewed the structure-activity relationships of these compounds, highlighting their potential for treating various central and peripheral nervous system disorders.

Sleep Induction

Some cinnamamide derivatives have been evaluated for their potential as sleep inducers. Houlihan et al. (1985) synthesized and tested various cinnamamides for their ability to induce sleep, identifying active compounds in this category.

NMDA Receptor Antagonism

The N-(phenylalkyl)cinnamides have been identified as selective antagonists of NR1A/2B NMDA receptors, which could be significant for CNS therapeutics. Tamiz et al. (1999) synthesized a novel series of these compounds, showing promising results for potential CNS applications.

properties

Product Name

N-[4-(2-Methyl-4-hydroxy-2-butenoylamino)butyl]cinnamamide

Molecular Formula

C18H24N2O3

Molecular Weight

316.4 g/mol

IUPAC Name

(E)-4-hydroxy-2-methyl-N-[4-[[(E)-3-phenylprop-2-enoyl]amino]butyl]but-2-enamide

InChI

InChI=1S/C18H24N2O3/c1-15(11-14-21)18(23)20-13-6-5-12-19-17(22)10-9-16-7-3-2-4-8-16/h2-4,7-11,21H,5-6,12-14H2,1H3,(H,19,22)(H,20,23)/b10-9+,15-11+

InChI Key

VRQBQHFFHBFLQO-LVICEBGESA-N

Isomeric SMILES

C/C(=C\CO)/C(=O)NCCCCNC(=O)/C=C/C1=CC=CC=C1

Canonical SMILES

CC(=CCO)C(=O)NCCCCNC(=O)C=CC1=CC=CC=C1

synonyms

dasyclamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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